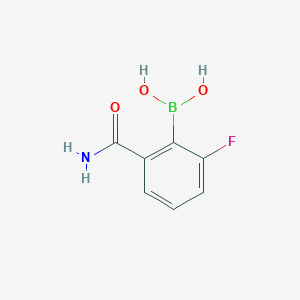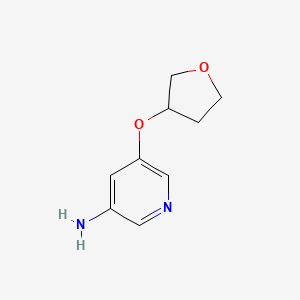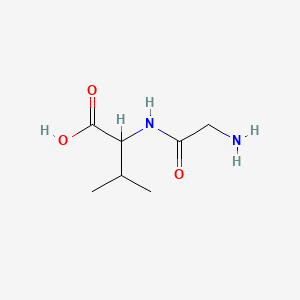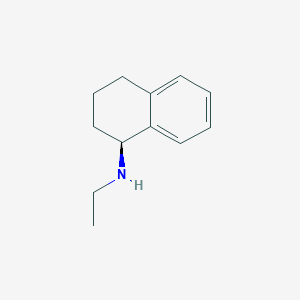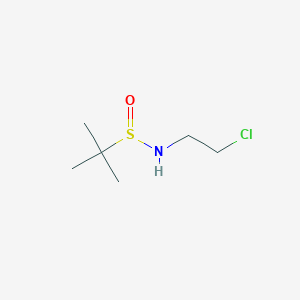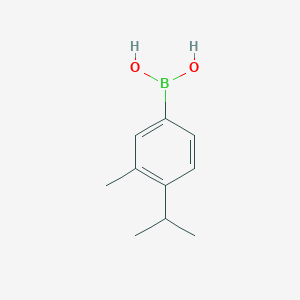
(4-Isopropyl-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Isopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The use of palladium catalysts and organoboron reagents in these reactions allows for the efficient synthesis of this compound on an industrial scale.
化学反应分析
Types of Reactions
(4-Isopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, halides, and various oxidizing or reducing agents . The reaction conditions are typically mild, with reactions often performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(4-Isopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: this compound is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
作用机制
The mechanism by which (4-Isopropyl-3-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds . This process is facilitated by the mild reaction conditions and the stability of the organoboron reagents .
相似化合物的比较
Similar Compounds
Some compounds similar to (4-Isopropyl-3-methylphenyl)boronic acid include:
- (3-Methylphenyl)boronic acid
- (4-Methoxy-3-methylphenyl)boronic acid
- (3,4-Dimethoxyphenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the phenyl ring. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties, making it a valuable reagent in specific synthetic applications .
属性
CAS 编号 |
824390-17-2 |
|---|---|
分子式 |
C10H15BO2 |
分子量 |
178.04 g/mol |
IUPAC 名称 |
(3-methyl-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |
InChI 键 |
AALLJQCXECLAQR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


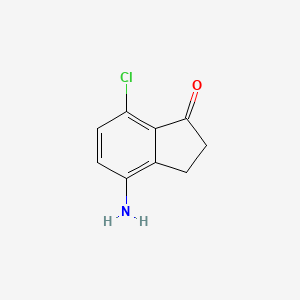

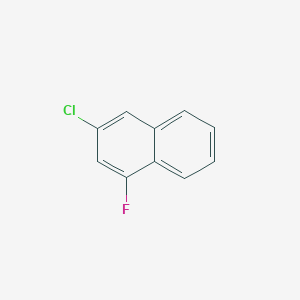
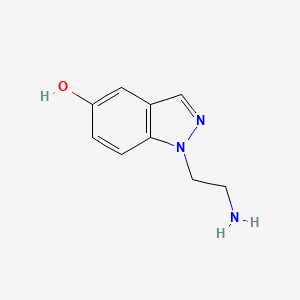
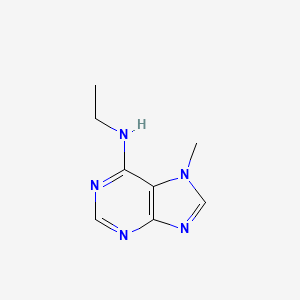
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)
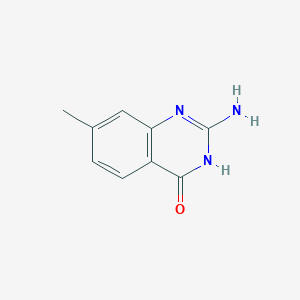
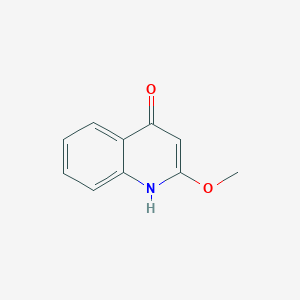
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
